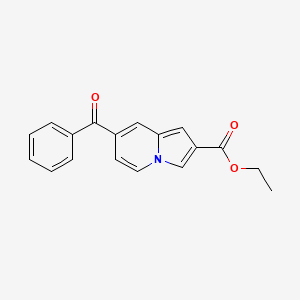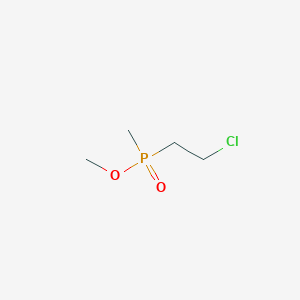![molecular formula C9H11ClOS3 B14518041 2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene CAS No. 62689-78-5](/img/structure/B14518041.png)
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, two methylsulfanyl groups, and a methoxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chloro and methylsulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Addition of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)
Substitution: Amines, thiols, dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted thiophenes
Scientific Research Applications
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxythiophene: Lacks the methylsulfanyl groups, resulting in different chemical properties.
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]thiophene: Lacks the methoxy group, affecting its reactivity and applications.
5-Methoxy-2-methylthiophene: Contains a methyl group instead of the chloro and methylsulfanyl groups, leading to different reactivity.
Uniqueness
2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and methylsulfanyl groups allows for diverse chemical reactions and the formation of various derivatives, making it a valuable compound in research and industry.
Properties
CAS No. |
62689-78-5 |
|---|---|
Molecular Formula |
C9H11ClOS3 |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
2-[1-chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene |
InChI |
InChI=1S/C9H11ClOS3/c1-11-7-5-4-6(14-7)8(10)9(12-2)13-3/h4-5H,1-3H3 |
InChI Key |
HKWNVKQZCSDOEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(=C(SC)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


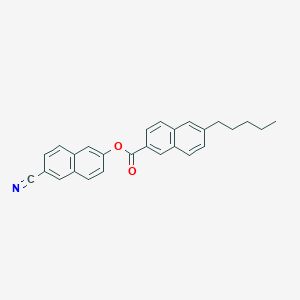
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14517972.png)
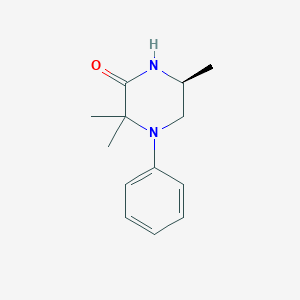
![6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine](/img/structure/B14517984.png)
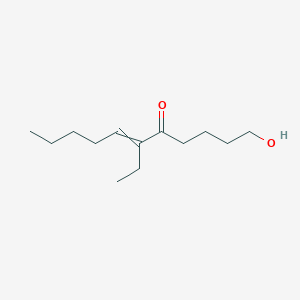
![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)
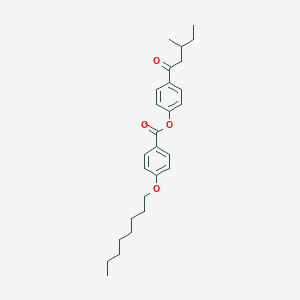
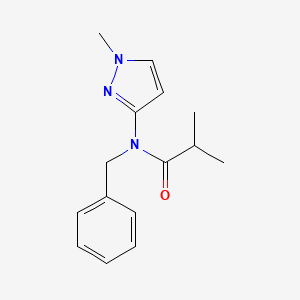
![4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile](/img/structure/B14518022.png)
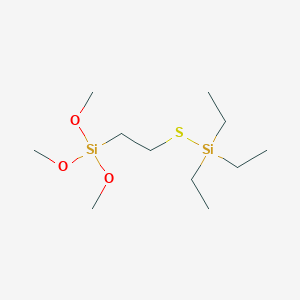
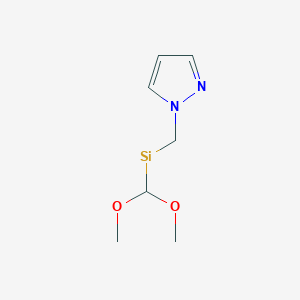
![1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate](/img/structure/B14518049.png)
